

Technical Guide: Solubility Profile of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name: 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**, a topic of interest for its potential applications in medicinal chemistry and drug development. Due to its structural characteristics, understanding its solubility is crucial for formulation, bioavailability, and overall efficacy. Quinolin-2-one derivatives are noted for their often-limited aqueous solubility owing to their rigid, planar, and aromatic core, which fosters a stable crystal lattice structure.^[1] This document provides a framework for determining the solubility of this compound by outlining established experimental protocols. While specific quantitative solubility data for **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is not readily available in published literature, this guide presents standardized methodologies, data presentation formats, and a visual representation of the experimental workflow to enable researchers to generate and report this critical physicochemical property.

Solubility Data

Quantitative solubility data for **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is not currently available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record and present their experimentally determined solubility data. It is structured to allow for easy comparison of solubility in various solvents and at different temperatures, which are critical parameters in pre-formulation studies.

Table 1: Experimental Solubility of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**

Solvent System	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method of Analysis
e.g., Water	25	Data	Data	e.g., HPLC-UV
e.g., PBS (pH 7.4)	25	Data	Data	e.g., HPLC-UV
e.g., Ethanol	25	Data	Data	e.g., HPLC-UV
e.g., DMSO	25	Data	Data	e.g., HPLC-UV
e.g., Water	37	Data	Data	e.g., HPLC-UV
e.g., PBS (pH 7.4)	37	Data	Data	e.g., HPLC-UV

Experimental Protocols

The determination of thermodynamic (equilibrium) solubility is a fundamental step in characterizing any potential drug candidate. The shake-flask method is widely regarded as the "gold standard" for its reliability and accuracy.[\[2\]](#)[\[3\]](#)

Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of a compound in a given solvent.

Materials:

- **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** (solid powder)
- Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO))
- Glass vials with screw caps

- Orbital shaker or thermomixer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Solvent: Prepare the desired solvent systems. For aqueous buffers like PBS, ensure the pH is accurately adjusted.
- Addition of Compound: Add an excess amount of solid **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached with a saturated solution.^{[2][4]}
- Equilibration: Add a known volume of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
- Agitation: Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.^[1] The shaking speed should be vigorous enough to keep the solid suspended.
- Phase Separation: After the equilibration period, allow the suspensions to settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 14,000 rpm for 30 minutes).^[1]
- Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be further passed through a syringe filter.^[4]
- Quantification:

- Prepare a series of standard solutions of the compound with known concentrations.
- Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
- Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.^[1]
^[4]^[5]
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

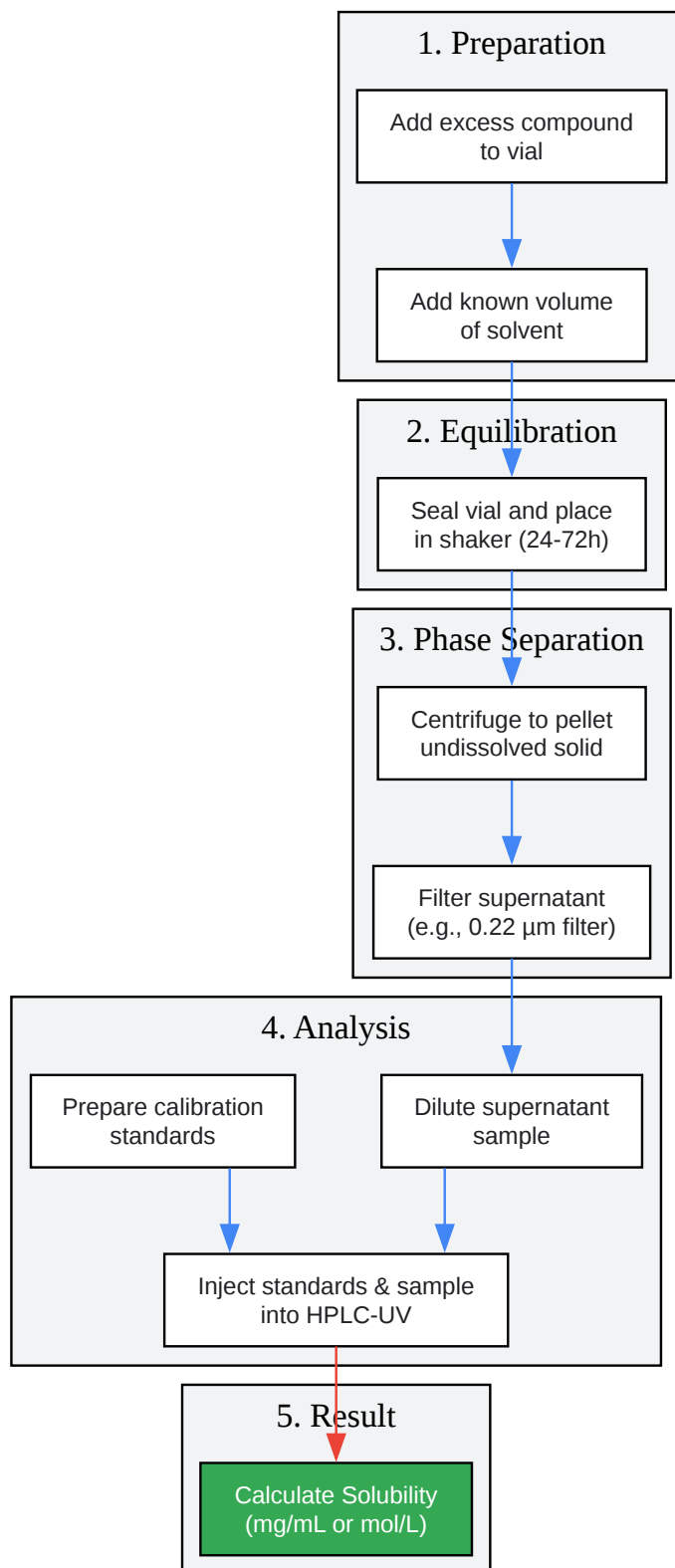
HPLC with UV detection is a common and reliable method for quantifying the concentration of dissolved quinolinone derivatives.^[6]

Typical HPLC Parameters (to be optimized for the specific compound):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH).^[6] A gradient or isocratic elution can be used.
- Flow Rate: 1.0 mL/min.^[6]
- Injection Volume: 10 μ L.^[6]
- Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λ_{max}).^[6]
- Column Temperature: Maintained at a constant temperature, for example, 25°C.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol followed by HPLC analysis.



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Caption: Workflow for solubility determination via the shake-flask method.

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